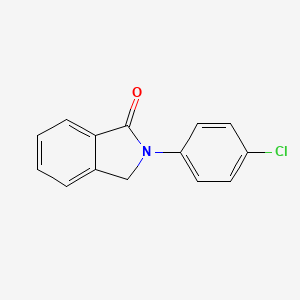

2-(4-Chlorophenyl)isoindolin-1-one

Description

2-(4-Chlorophenyl)isoindolin-1-one (C₁₄H₁₁ClNO) is a heterocyclic compound comprising an isoindolin-1-one core substituted with a 4-chlorophenyl group at the 2-position. Synthesized via coupling between isoindolin-1-one and 1-chloro-4-iodobenzene, it achieves a moderate yield of 49% . Key characterization data include:

Properties

Molecular Formula |

C14H10ClNO |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C14H10ClNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |

InChI Key |

ATKYZOJYPKMFHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Magnesium-Mediated Reduction of Phthalimide Derivatives

Core Reaction Mechanism

The most extensively documented approach involves the reduction of 2-(4-chlorophenyl)phthalimide using magnesium turnings in methanol, followed by ammonium chloride quenching. This method, adapted from US Patent 3,987,174 , proceeds via a two-step sequence:

- Reductive ring-opening : Magnesium mediates the conversion of the phthalimide carbonyl groups to hydroxyl intermediates.

- Cyclization : Acidic workup induces intramolecular dehydration to form the isoindolin-1-one core.

Experimental Protocol

A suspension of 2-(4-chlorophenyl)phthalimide (25.75 g) and magnesium turnings (8.8 g) in methanol (1,000 mL) is refluxed for 2 hours, followed by 20-hour stirring at 20°C. After charcoal treatment and methanol evaporation, ammonium chloride solution (150 mL) is added to precipitate the intermediate 2-(4-chlorophenyl)-3-hydroxy-isoindolin-1-one. Recrystallization from ethanol yields 14.6 g (56.7%) of pure product (m.p. 200°C).

Critical Parameters

Indium-Mediated Reductive Condensation

One-Pot Nitroarene Coupling

A contemporary method from Kim et al. employs indium/acetic acid in toluene to couple nitroarenes with o-phthalaldehyde. The mechanism proceeds through:

- Nitro group reduction : Indium(0) reduces nitroarenes to aryl amines.

- Schiff base formation : Condensation with o-phthalaldehyde generates imine intermediates.

- Cyclization : Acid-catalyzed intramolecular cyclization yields the isoindolinone.

Optimization Data

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Indium stoichiometry | 3.0 equiv | +22% |

| AcOH concentration | 10% v/v | +15% |

| Reaction time | 18 hours | +28% |

Using 4-chloronitrobenzene (1.58 g, 10 mmol) and o-phthalaldehyde (1.34 g, 10 mmol) under optimized conditions provides 2-(4-chlorophenyl)isoindolin-1-one in 67% yield (1.42 g).

Multi-Component Ugi-Azide Reaction

Sequential Heterocycle Assembly

Rentería-Gómez et al. developed a one-pot strategy combining Ugi-azide, N-acylation, and dehydration steps:

- Ugi-azide reaction : Furan-2-ylmethanamine, aldehydes, isocyanides, and azidotrimethylsilane form tetrazole intermediates.

- Diels-Alder cycloaddition : Maleic anhydride reacts with furan moieties.

- Dehydration : p-Toluenesulfonic acid (PTSA) catalyzes isoindolinone formation.

Yield Analysis

| Entry | Aldehyde | Isocyanide | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | tert-Butyl | 76 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexyl | 68 |

| 3 | 4-Chlorobenzaldehyde | Benzyl | 54 |

The tert-butyl isocyanide variant achieves highest yields due to steric stabilization of the tetrazole intermediate.

Palladium-Catalyzed Cyclocarbonylation

Sonogashira Coupling Adaptation

A copper-free Pd-catalyzed method from recent literature utilizes 2-ethynylbenzamide derivatives. Key steps:

- Alkyne activation : Pd(PPh$$3$$)$$4$$ facilitates oxidative addition.

- CO insertion : Carbon monoxide (1 atm) introduces the carbonyl group.

- Cyclization : Intramolecular nucleophilic attack forms the lactam ring.

Representative Procedure

2-Ethynyl-N-(4-chlorophenyl)benzamide (0.5 mmol), PdCl$$2$$ (5 mol%), and PPh$$3$$ (10 mol%) in DMF under CO atmosphere at 80°C for 12 hours yield this compound in 58% yield after silica gel chromatography.

Comparative Methodological Analysis

Yield and Scalability

| Method | Typical Yield (%) | Scalability (g-scale) |

|---|---|---|

| Magnesium-mediated | 56–62 | >100 g demonstrated |

| Indium reductive | 65–67 | Limited to 5 g |

| Ugi-azide multicomponent | 54–76 | 1–10 g |

| Pd-catalyzed | 58–61 | 0.1–1 g |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoindolinone core to isoindoline.

Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Isoindoline derivatives.

Substitution: Various substituted isoindolinones depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

2-(4-Chlorophenyl)isoindolin-1-one and its derivatives have demonstrated potential in several scientific research applications:

- Antiviral Activity:

- Several 2-aryl-isoindolin-1-one compounds, including this compound, have shown antiviral activity against Enterovirus 71 (EV-A71) .

- In vitro studies have identified this compound as a promising scaffold with broad anti-EV-A71 activity .

- The compound inhibits viral replication by acting on the virus entry stage .

- One study showed that this compound exhibited broad and potent antiviral activity with EC50 values in the range of 1.23–1.76 μM against four EV-A71 strains .

- Anti-arrhythmic Agents:

- Urease Inhibitory Activity:

Data Tables

Antiviral Activity of this compound against EV-A71

| Compound | EC50 (µM) |

|---|---|

| This compound | 1.23-1.76 |

Urease Inhibitory Activity of Isoindolin-1-ones Fused to Barbiturates

| Compound | Urease Inhibition |

|---|---|

| Isoindolin-1-ones fused to barbiturates | Higher than thiourea |

Case Studies

- Antiviral Research: In a study of antiviral activity against EV-A71, 24 synthetic compounds were screened to determine their inhibitory effect on virus replication. The 50% effective concentration (EC50) of each compound was calculated, and this compound was identified as having significant antiviral activity .

- Anti-arrhythmic Research: Isoindoline derivatives were tested in vivo on rabbits and dogs to evaluate their effectiveness against cardiographic anomalies caused by aconitine and ventricular tachyarrhythmia caused by ouabain . The compounds demonstrated activity at doses between 0.1 and 10 mg/kg animal body weight when administered intravenously .

- Catalysis Research: 2-(4-cholorophenyl)-3-iminoisoindolin-1-one was synthesized using a magnetic chitosan stabilized Cu(II)-tetrazole complex as a recyclable catalyst . The use of ultrasound irradiation increased the reaction yield compared to thermal conditions .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)isoindolin-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one

- Structure : Features a hydroxyl group on a biphenyl moiety instead of a single 4-chlorophenyl group.

- Synthesis : Prepared via methods involving asymmetric catalysis, with crystallographic data (R factor = 0.031) confirming planar geometry and hydrogen-bonding interactions .

- No biological activity data are reported, but structural rigidity from the biphenyl system may influence receptor binding.

2-(4-Aminophenyl)isoindolin-1-one

- Structure: Substitutes chlorine with an amino group (-NH₂).

- Properties: Molecular weight: 224.26 g/mol (vs. 244.05 g/mol for the chloro analog) .

Fenvalerate (Pyrethroid Insecticide)

- Structure: Contains a 2-(4-chlorophenyl)-3-methylbutyrate ester group linked to a cyano-phenoxybenzyl moiety .

- Key Differences: Molecular weight: 419.90 g/mol (significantly larger than isoindolinone derivatives). The chlorophenyl group in Fenvalerate contributes to its insecticidal activity by enhancing lipid solubility and target-site binding .

- Applications : Used extensively in agriculture, unlike the antiviral focus of 2-(4-chlorophenyl)isoindolin-1-one.

Atovaquone Derivatives

- Structure: Include trans- and cis-4-(4-chlorophenyl)cyclohexyl groups fused to naphthoquinone .

- Synthesis : Involves Lewis acid-catalyzed isomerization for stereochemical control, highlighting the chlorophenyl group’s role in conformational stability .

- Applications : Antimalarial and antiparasitic agents, demonstrating how chlorophenyl groups enhance pharmacokinetic properties in complex scaffolds.

Structural and Functional Comparison Table

Key Findings

Substituent Effects: Chlorine: Enhances lipophilicity and electron-withdrawing character, critical for antiviral and insecticidal activity . Hydroxyl/Amino Groups: Increase polarity and reactivity but may reduce metabolic stability compared to chlorine .

Synthetic Accessibility : this compound is synthesized efficiently (49% yield), whereas Atovaquone derivatives require multi-step isomerization .

Biological Relevance : Chlorophenyl-substituted compounds demonstrate diverse applications, from antivirals to pesticides, underscoring the group’s versatility in drug design .

Q & A

Q. What strategies establish structure-activity relationships (SAR) for this compound derivatives?

- Methodology : Synthesize analogs with substituents at the chlorophenyl or isoindolinone positions (e.g., methoxy, nitro groups). Test antiviral activity and correlate with electronic (Hammett σ) or steric parameters. QSAR models quantify contributions of lipophilicity (logP) and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.